molecular formula C17H18O4 B1590179 4-Butoxyphenyl 4-hydroxybenzoate CAS No. 70568-44-4

4-Butoxyphenyl 4-hydroxybenzoate

Cat. No.: B1590179
CAS No.: 70568-44-4
M. Wt: 286.32 g/mol
InChI Key: NMPRZRJMGXDQJH-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-hydroxybenzoate is an organic compound with the molecular formula C17H18O4. It is an ester formed from 4-hydroxybenzoic acid and 4-butoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

4-Butoxyphenyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.

Safety and Hazards

4-Butoxyphenyl 4-hydroxybenzoate should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation . It is also recommended to avoid dust formation .

Future Directions

4-Hydroxybenzoic acid, a key intermediate in the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate, has emerged as a promising platform for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc . Future research could focus on developing new compounds using 4-HBA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxyphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-butoxyphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxyphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.

    Oxidation: Conversion of the hydroxyl group to a carbonyl group under oxidative conditions.

Common Reagents and Conditions:

    Esterification: Typically involves an acid catalyst like sulfuric acid and heating under reflux.

    Hydrolysis: Requires either an acidic or basic environment, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Commonly uses oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: Produces 4-hydroxybenzoic acid and 4-butoxyphenol.

    Oxidation: Can lead to the formation of corresponding ketones or aldehydes.

Mechanism of Action

The exact mechanism of action of 4-Butoxyphenyl 4-hydroxybenzoate is not fully understood. it is believed to exert its effects by interacting with cellular membranes and enzymes. The compound may inhibit the synthesis of DNA and RNA, as well as interfere with enzyme activities such as ATPase and phosphotransferase. These interactions can disrupt cellular processes and lead to antimicrobial and preservative effects.

Comparison with Similar Compounds

    4-Hydroxybenzoic Acid: A precursor in the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate, known for its use in the production of parabens.

    Butylparaben: An ester of 4-hydroxybenzoic acid with butanol, commonly used as a preservative in cosmetics and pharmaceuticals.

    Methylparaben: Another ester of 4-hydroxybenzoic acid, used similarly to butylparaben but with methanol.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other parabens may influence its solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

(4-butoxyphenyl) 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-3-12-20-15-8-10-16(11-9-15)21-17(19)13-4-6-14(18)7-5-13/h4-11,18H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPRZRJMGXDQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543106
Record name 4-Butoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70568-44-4
Record name 4-Butoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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